![molecular formula C14H19N3O2S B2761256 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole CAS No. 240799-77-3](/img/structure/B2761256.png)
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole
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Description
Scientific Research Applications
Antifungal Applications
The synthesis and evaluation of Schiff bases derived from 1,2,4-triazole compounds, including those related to "3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole", have demonstrated antifungal activities against several vegetable pathogens. Compounds synthesized from 1,2,4-triazole and substituted aromatic aldehydes showed better antifungal activities compared to triadimefon against Gibberella saubinetii and Fusarium oxysporium f. s. p. niveum, indicating their potential as fungicides or in agricultural applications (Yang Qingcu, 2014).
Antimycobacterial Activity
A series of 3-benzylsulfanyl derivatives of 1,2,4-triazole were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial species. Although the compounds exhibited moderate to slight activity, the most active substances contained nitro groups or a thioamide group on the benzyl moiety, suggesting a direction for further chemical modifications to enhance antimycobacterial potency (Vera Klimesová et al., 2004).
Antitumor Activity
Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, which are related to the chemical family of "3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole", revealed compounds with significant in vitro antitumor activity against L1210, CHO, and HL60 cell lines. These findings highlight the potential of such compounds in the development of new antitumor agents (Guo-qiang Hu et al., 2008).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with several primary amines demonstrated good to moderate antimicrobial activities against a range of microorganisms. This research indicates the potential of 1,2,4-triazole derivatives, including those similar to "3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole", in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Organic Synthesis Applications
The compound and its derivatives play a crucial role in the synthesis of various heterocyclic compounds through reactions such as bromine → lithium exchange, showcasing their importance in the realm of organic synthesis and the development of new chemical entities with potential biological applications (B. Iddon, M. Nicholas, 1996).
properties
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17-12(9-13(18-2)19-3)15-16-14(17)20-10-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOAYHKOVLQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole |
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